2-Ethynylpyridine

Description

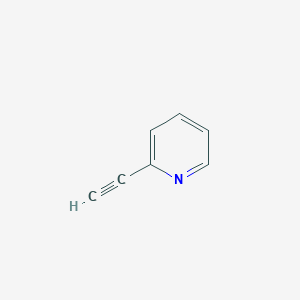

Structure

3D Structure

Properties

IUPAC Name |

2-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N/c1-2-7-5-3-4-6-8-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUBNHMFXQNNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30306-23-1 | |

| Record name | Pyridine, 2-ethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30306-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40173085 | |

| Record name | 2-Ethynyl pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1945-84-2 | |

| Record name | 2-Ethynylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1945-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynyl pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethynyl pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethynylpyridine (CAS 1945-84-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safety information for 2-ethynylpyridine (CAS Number: 1945-84-2). The information is presented to support its application in research, particularly in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Core Properties

This compound is a valuable building block in organic synthesis, characterized by the presence of a pyridine ring and a terminal alkyne functional group. This unique combination of an electron-deficient aromatic system and a reactive C-C triple bond makes it a versatile reagent for a variety of chemical transformations.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is a liquid at room temperature, with a characteristic boiling point under reduced pressure. It is important to note that some discrepancies exist in the reported melting point, with some sources indicating it is not applicable for this liquid-state compound.

| Property | Value | Reference(s) |

| CAS Number | 1945-84-2 | |

| Molecular Formula | C₇H₅N | |

| Molecular Weight | 103.12 g/mol | |

| Boiling Point | 85 °C at 12 mmHg | |

| Melting Point | Not applicable (liquid at room temperature) | - |

| Density | 1.021 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.56 |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance)

Note: Specific chemical shift and coupling constant data were not available in the searched resources. The following is a predicted spectrum based on the structure.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.6 | d | H-6 (Pyridine) |

| ~7.7 | td | H-4 (Pyridine) |

| ~7.5 | d | H-3 (Pyridine) |

| ~7.2 | dd | H-5 (Pyridine) |

| ~3.1 | s | Acetylenic H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Note: Specific chemical shift data were not available in the searched resources. The following are predicted values.

| Chemical Shift (ppm) | Assignment |

| ~150 | C-6 (Pyridine) |

| ~143 | C-2 (Pyridine) |

| ~136 | C-4 (Pyridine) |

| ~127 | C-5 (Pyridine) |

| ~123 | C-3 (Pyridine) |

| ~83 | Acetylenic C |

| ~78 | Acetylenic C-H |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | ≡C-H stretch |

| ~2100 | Medium-Weak | C≡C stretch |

| ~1580, 1470, 1430 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

Mass Spectrometry

| m/z | Relative Intensity | Assignment |

| 103 | High | [M]⁺ (Molecular Ion) |

| 76 | Medium | [M - HCN]⁺ |

| 51 | Medium | [C₄H₃]⁺ |

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound involves the desilylation of a protected precursor, 2-((trimethylsilyl)ethynyl)pyridine.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Ethynylpyridine

Introduction

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with an ethynyl group at the 2-position. This unique combination of a basic nitrogenous heterocycle and a reactive terminal alkyne makes it a versatile and valuable building block in various fields of chemical science. Its applications span organic synthesis, materials science, and notably, pharmaceutical development, where it serves as a key intermediate.[1][2][3] The pyridine moiety can engage in hydrogen bonding and coordination, while the ethynyl group provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, making it a precursor for complex molecular architectures.[4] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols and a summary of its applications.

Physical and Chemical Properties

This compound is typically a clear, dark brown liquid at room temperature.[1][5] It is soluble in water and should be stored at 2-8°C.[1][5]

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅N | [1][6][7] |

| Molecular Weight | 103.12 g/mol | [1][5] |

| Boiling Point | 85 °C at 12 mmHg | [1][8] |

| 77-78 °C at 14 mmHg | [9] | |

| Melting Point | 77-78 °C | [1][5][10] |

| Density | 1.021 g/mL at 25 °C | [1][8] |

| Refractive Index (n²⁰/D) | 1.56 | [1][5] |

| pKa | 2.31 ± 0.12 (Predicted) | [1][10] |

| Water Solubility | Soluble | [1][5] |

| Flash Point | 170 °F (76.7 °C) | [5][10] |

| Appearance | Clear dark brown liquid | [1][5] |

Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay between the electron-withdrawing pyridine ring and the reactive alkyne functionality.

Polymerization: this compound can undergo polymerization. For instance, it has been used to synthesize various ionic conjugated polymers such as poly(2-ethynyl-N-iodopyridinium iodide) and poly[N-(carboxymethyl)-2-ethynylpyridinium bromide]. Spontaneous polymerization in the presence of a strong acid has also been reported.[11]

Hydrohalogenation: The compound readily reacts with hydrohalic acids (HCl, HBr, HI) in a process that highlights its unique structure. The basic pyridine nitrogen first reacts with the acid to form a pyridinium salt. This enhances the electrophilicity of the ethynyl group, facilitating a nucleophilic attack by the halide anion to produce 2-(haloethenyl)pyridines in high yields.[12]

A logical workflow for the hydrochlorination reaction is depicted below.

Caption: Reaction pathway for the hydrochlorination of this compound.

Coupling Reactions: As a terminal alkyne, this compound is a suitable substrate for various coupling reactions, such as the Sonogashira coupling, to form more complex molecules.[13]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Identifiers |

| CAS Number | 1945-84-2 |

| MDL Number | MFCD00041598 |

| BRN | 1098904 |

| InChI | 1S/C7H5N/c1-2-7-5-3-4-6-8-7/h1,3-6H |

| InChI Key | NHUBNHMFXQNNMV-UHFFFAOYSA-N |

| SMILES | C#Cc1ccccn1 |

| Spectra Availability | ¹³C NMR, ¹H NMR, IR, Raman, Mass Spectrometry |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the desilylation of a protected precursor, 2-((trimethylsilyl)ethynyl)pyridine.[1]

Materials:

-

2-((trimethylsilyl)ethynyl)pyridine (1.0 mmol, 175 mg)

-

Methanol/Dichloromethane (2 mL/1 mL) solvent mixture

-

Potassium hydroxide (2.0 mmol, 112 mg)

-

Deionized water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)pyridine in the methanol/dichloromethane solvent mixture.

-

Cool the reaction system to 0 °C using an ice bath.

-

Add potassium hydroxide to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Quench the reaction by adding deionized water.

-

Extract the mixture with dichloromethane (2 x 3 mL).

-

Combine the organic phases and dry with anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the organic phase under reduced pressure to yield the final product, this compound.

The workflow for this synthesis is visualized in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Development

This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and the dyestuff industry.[1][2]

-

Pharmaceutical Synthesis: Pyridine derivatives are integral to many pharmaceutical compounds.[4] The ethynyl group on this compound allows for its incorporation into larger, more complex molecules with potential therapeutic activity through reactions like click chemistry or Sonogashira coupling.[3][13]

-

Polymer Science: It serves as a monomer for the synthesis of novel ionic conjugated polymers. These materials have interesting electro-optical and electrochemical properties, making them candidates for various applications in materials science.

-

Organic Synthesis: It is a versatile building block for creating a wide range of organic compounds. For example, it can be used to synthesize asymmetrically derivatized 1,2,3-triphospholide anions.

-

Research Chemical: It is widely used as a fundamental research chemical to explore new reactions and synthesize novel compounds.[1]

The diverse applications of this compound are summarized in the following diagram.

Caption: Major application areas of this compound.

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

| Hazard Information | GHS Codes and Statements |

| Hazard Codes | Xi (Irritant) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation) |

| H319 (Causes serious eye irritation) | |

| H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) |

| P280 (Wear protective gloves/protective clothing/eye protection/face protection) | |

| P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

References:[1]

Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this compound. It should be used in a well-ventilated area.

References

- 1. This compound | 1945-84-2 [chemicalbook.com]

- 2. discofinechem.com [discofinechem.com]

- 3. This compound | 1945-84-2 | TCI AMERICA [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. chemwhat.com [chemwhat.com]

- 6. CAS 1945-84-2 | this compound - Synblock [synblock.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound 98 1945-84-2 [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 1945-84-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectrabase.com [spectrabase.com]

- 15. 2-Ethynyl pyridine [webbook.nist.gov]

An In-Depth Technical Guide to 2-Ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-ethynylpyridine, a key building block in organic synthesis.

Core Molecular and Physical Properties

This compound is a pyridine derivative with the chemical formula C7H5N.[1][2][3][4][5] It is recognized for its utility as a research chemical and an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1]

A summary of its key quantitative data is presented below for easy reference.

| Property | Value |

| Molecular Formula | C7H5N[1][2][3][4][5] |

| Molecular Weight | 103.12 g/mol [1][3][4][6] |

| CAS Number | 1945-84-2[1][2][3][5] |

| Density | 1.021 g/mL at 25 °C[1][6][7] |

| Boiling Point | 85 °C at 12 mmHg[1][6][7] |

| Refractive Index | n20/D 1.56[1][6][7] |

| Appearance | Clear dark brown liquid[1][5] |

| Solubility | Soluble in water[1][6] |

Synthesis and Experimental Protocols

A primary method for synthesizing this compound is through the Sonogashira coupling reaction, a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[8][9] This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base.

A common synthetic route involves the coupling of a protected alkyne, such as trimethylsilylacetylene (TMSA), with a 2-halopyridine (e.g., 2-bromopyridine), followed by the deprotection of the silyl group to yield the terminal alkyne.

Step 1: Sonogashira Coupling of 2-Bromopyridine and Trimethylsilylacetylene

This step forms the protected intermediate, 2-((trimethylsilyl)ethynyl)pyridine.

-

Reaction Setup: To a flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a phosphine ligand (e.g., PPh₃).

-

Solvent and Base: Dissolve the reagents in a suitable solvent, typically an amine base like triethylamine, which also serves to neutralize the hydrogen halide formed during the reaction.

-

Addition of Alkyne: Add trimethylsilylacetylene to the reaction mixture.

-

Reaction Conditions: Heat the mixture, often to reflux, and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture, filter to remove salts, and concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography to isolate 2-((trimethylsilyl)ethynyl)pyridine.

Step 2: Desilylation to form this compound

This step removes the trimethylsilyl (TMS) protecting group.

-

Reagent Preparation: Dissolve the 2-((trimethylsilyl)ethynyl)pyridine intermediate in a solvent mixture, such as methanol and dichloromethane.[1]

-

Base Addition: Cool the solution to 0 °C and add a base, such as potassium hydroxide, to initiate the deprotection.[1]

-

Reaction and Quenching: Stir the mixture at 0 °C for approximately 30 minutes. Quench the reaction by adding deionized water.[1]

-

Extraction and Purification: Extract the product into an organic solvent like dichloromethane. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[1]

The following diagram illustrates the logical workflow of this synthetic pathway.

Caption: Synthetic pathway for this compound.

Applications in Research and Development

This compound is a versatile reagent used in the synthesis of a wide range of more complex molecules and materials. Its applications include:

-

Polymer Synthesis: It serves as a monomer for creating novel water-soluble ionic conjugated polymers, such as poly[N-(carboxymethyl)-2-ethynylpyridinium bromide].

-

Medicinal Chemistry: The ethynylpyridine scaffold is a key component in the development of therapeutic agents. For instance, it is a structural analog to compounds like MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a potent antagonist for the metabotropic glutamate receptor 5 (mGluR5), which is a target for treating conditions like cocaine addiction.[10]

-

Organometallic Chemistry: It is used in the synthesis of organometallic complexes, such as the 4-(2′-pyridyl)-1,2,3-triphospholide anion, formed through reactions with anionic heptaphosphide clusters.

The diagram below outlines the logical relationship of this compound as a precursor in various synthetic applications.

Caption: Applications of this compound.

References

- 1. This compound | 1945-84-2 [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-エチニルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [stenutz.eu]

- 5. 295670050 [thermofisher.com]

- 6. chemwhat.com [chemwhat.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-Ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylpyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry, materials science, and organic synthesis. Its rigid, linear ethynyl group, coupled with the coordinating and hydrogen-bonding capabilities of the pyridine ring, makes it a valuable synthon for the construction of complex molecular architectures. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a detailed overview of established synthetic protocols for this compound, offering a comparative analysis of different methodologies to aid researchers in selecting the most suitable route for their specific applications.

Comparative Summary of Synthesis Protocols

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their respective conditions and efficiencies.

| Parameter | Method 1: Desilylation | Method 2: Sonogashira Coupling | Method 3: Dehydrohalogenation |

| Starting Material | 2-((trimethylsilyl)ethynyl)pyridine | 2-Bromopyridine, Acetylene Source | 2-(1,2-Dibromoethyl)pyridine |

| Key Reagents | Potassium Hydroxide (KOH) | Pd(PPh₃)₂Cl₂, CuI, Triethylamine | Potassium tert-butoxide (t-BuOK) |

| Solvent | Methanol/Dichloromethane | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C | 0 °C to Room Temperature |

| Reaction Time | 0.5 - 1 hour | 4 - 12 hours | 2 - 4 hours |

| Reported Yield | ~80%[1] | 70-90% (typical) | 50-70% (estimated) |

Method 1: Synthesis via Desilylation of a Silyl-Protected Precursor

This is a highly efficient and common method for the synthesis of terminal alkynes, including this compound. The use of a silyl protecting group, such as trimethylsilyl (TMS), allows for the stable handling of the alkyne functionality during prior synthetic steps. The final deprotection step is typically straightforward and high-yielding.

Experimental Protocol

-

Reaction Setup: A round-bottom flask is charged with 2-((trimethylsilyl)ethynyl)pyridine (1.0 mmol, 175 mg).

-

Solvent Addition: A solvent mixture of methanol (2 mL) and dichloromethane (1 mL) is added to the flask, and the mixture is stirred until the starting material is fully dissolved.[1]

-

Cooling: The reaction vessel is cooled to 0 °C in an ice bath.

-

Reagent Addition: Potassium hydroxide (2.0 mmol, 112 mg) is added to the cooled solution in one portion.[1]

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the addition of deionized water.

-

Extraction: The aqueous mixture is extracted with dichloromethane (3 x 2 mL).[1]

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

-

Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary, affording a clear dark brown liquid.[1]

Workflow Diagram

Caption: Workflow for the synthesis of this compound via desilylation.

Method 2: Synthesis via Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This method is highly versatile and allows for the direct introduction of the ethynyl group onto the pyridine ring.

Experimental Protocol

-

Reaction Setup: A dry Schlenk flask is charged with 2-bromopyridine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.). The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Anhydrous, degassed tetrahydrofuran (THF) is added, followed by triethylamine (2.0 eq.). The mixture is stirred to give a pale-yellow suspension.

-

Alkyne Addition: A source of acetylene, such as ethynyltrimethylsilane (1.2 eq.) followed by in-situ deprotection, or directly bubbling acetylene gas through the solution, is introduced. For a more controlled reaction, a protected alkyne is often used. If using ethynyltrimethylsilane, a subsequent desilylation step as described in Method 1 will be necessary.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to 50 °C.

-

Reaction Monitoring: The reaction progress is monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the metal catalysts. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography on silica gel to yield this compound.

Signaling Pathway Diagram

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Method 3: Synthesis via Dehydrohalogenation (Elimination Reaction)

This classical approach involves the elimination of two molecules of hydrogen halide from a suitable precursor, typically a dihaloalkane, to form a triple bond.[4][5] While potentially less efficient than modern cross-coupling methods, it provides a fundamental alternative route. The E2 mechanism, which is a single-step concerted reaction, is favored by the use of a strong, hindered base.[5][6]

Experimental Protocol

-

Reaction Setup: A flame-dried round-bottom flask is charged with 2-(1,2-dibromoethyl)pyridine (1.0 eq.) and dissolved in anhydrous tetrahydrofuran (THF). The flask is maintained under an inert atmosphere.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Base Addition: A solution of potassium tert-butoxide (2.2 eq.) in THF is added dropwise to the cooled solution over a period of 30 minutes.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC.

-

Quenching and Work-up: The reaction is carefully quenched with water. The aqueous layer is extracted with diethyl ether.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Logical Relationship Diagram

Caption: Stepwise dehydrohalogenation to form this compound.

Conclusion

The synthesis of this compound can be accomplished through several effective methodologies. The desilylation of a TMS-protected precursor offers a high-yielding and clean final step in a multi-step synthesis. The Sonogashira coupling provides a powerful and direct method for the construction of the aryl-alkyne bond. Finally, the classical dehydrohalogenation route, while potentially lower in yield, represents a fundamental approach to alkyne synthesis. The choice of method will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements of the research or development project.

References

- 1. This compound | 1945-84-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. home.iitk.ac.in [home.iitk.ac.in]

- 5. Elimination reaction - Wikipedia [en.wikipedia.org]

- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Spectroscopic Profile of 2-Ethynylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethynylpyridine, a key building block in pharmaceutical and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in complex molecular synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented below were obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons on the pyridine ring and the acetylenic proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.59 | ddd | 4.9, 1.8, 0.9 |

| H-4 | 7.67 | td | 7.7, 1.8 |

| H-3 | 7.51 | d | 7.8 |

| H-5 | 7.27 | ddd | 7.6, 4.9, 1.2 |

| Acetylenic H | 3.16 | s | - |

Note: The assignments are based on typical pyridine substitution patterns and coupling constants.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 143.3 |

| C-6 | 150.1 |

| C-4 | 136.4 |

| C-5 | 127.8 |

| C-3 | 123.0 |

| C≡CH | 82.9 |

| C≡CH | 78.3 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound, recorded as a neat liquid, reveals key vibrational modes associated with its functional groups. The absorption frequencies are reported in reciprocal centimeters (cm⁻¹).

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3288 | ≡C-H stretch |

| 2110 | C≡C stretch |

| 1585, 1568, 1471, 1435 | C=C and C=N stretching (pyridine ring) |

| 783, 746 | C-H out-of-plane bending (pyridine ring) |

Experimental Protocols

The following provides a generalized methodology for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the beam path, and the sample spectrum is recorded. The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure of 2-Ethynylpyridine Derivatives

This technical guide provides a comprehensive overview of the crystal structure of this compound and its derivatives. It is intended for an audience with a background in chemistry, crystallography, and pharmaceutical sciences. The document details common synthetic routes, crystallographic parameters, and the critical intermolecular interactions that govern the solid-state packing of these compounds.

Synthesis and Crystallization Protocols

The preparation of high-quality single crystals is the rate-limiting step in X-ray crystallography[1]. The synthesis of this compound derivatives often employs well-established organometallic cross-coupling reactions, followed by carefully controlled crystallization experiments.

General Synthetic Methodologies

Several synthetic routes are available for preparing this compound and its derivatives.

-

Sonogashira Coupling: This is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. For this compound derivatives, this typically involves the reaction of a halogenated pyridine (e.g., 2-bromopyridine) with a protected acetylene source in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base[2].

-

Desilylation: Derivatives can be synthesized by the deprotection of a silyl-protected ethynyl group. For instance, this compound can be obtained from 2-((trimethylsilyl)ethynyl)pyridine by treatment with a base like potassium hydroxide in a solvent mixture such as methanol/dichloromethane[3]. The reaction is typically run at 0 °C and quenched with water[3].

-

Metal Acetylide Reactions: Platinum(II) and Gold(I) complexes containing the 2-ethynylpyrimidine ligand have been synthesized from the corresponding chloride complexes (e.g., tbpyPtCl2 or Ph3PAuCl) by reacting them with 2-ethynylpyrimidine in the presence of a base like KOH in methanol[4].

A generalized workflow for a Sonogashira coupling reaction is depicted below.

References

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1945-84-2 | Benchchem [benchchem.com]

- 3. This compound | 1945-84-2 [chemicalbook.com]

- 4. The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand | MDPI [mdpi.com]

The Chemical Versatility of 2-Ethynylpyridine: An In-depth Technical Guide for Researchers and Drug Development Professionals

An exploration of the reactivity, chemical behavior, and synthetic applications of 2-ethynylpyridine, a valuable building block in modern organic chemistry and medicinal chemistry.

This compound, a heterocyclic terminal alkyne, has emerged as a significant scaffold in organic synthesis due to the unique reactivity conferred by the interplay of its pyridine ring and ethynyl group. This guide provides a comprehensive overview of its chemical behavior, detailing key reactions, experimental protocols, and its applications in the development of novel therapeutics.

Core Reactivity and Chemical Properties

This compound is a clear, dark brown liquid at room temperature. The electron-withdrawing nature of the pyridine ring acidifies the acetylenic proton, facilitating its removal and participation in a wide array of chemical transformations. The nitrogen atom in the pyridine ring can also act as a ligand for metal catalysts, influencing the regioselectivity and efficiency of various reactions.

| Property | Value |

| CAS Number | 1945-84-2 |

| Molecular Formula | C₇H₅N |

| Molecular Weight | 103.12 g/mol |

| Boiling Point | 85 °C / 12 mmHg |

| Density | 1.021 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.56 |

Spectroscopic data for this compound is available and provides characteristic signals for its unique structure.[1]

Key Chemical Transformations

The dual functionality of this compound allows for a diverse range of chemical reactions, making it a versatile building block for complex molecular architectures.

Cycloaddition Reactions

The ethynyl group of this compound readily participates in various cycloaddition reactions, providing access to a range of heterocyclic compounds.

One of the most prominent reactions of this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. Notably, this compound can also act as a promoter in these reactions.

Experimental Protocol: Synthesis of 1-Substituted 1,2,3-Triazoles via CuAAC

A general procedure involves the reaction of an organic azide with an alkyne in the presence of a copper(I) catalyst. For the synthesis of 1-substituted-1,2,3-triazoles using acetylene gas, the reaction can be carried out under mild conditions.[2]

-

Materials: Organic azide (1 mmol), Copper(I) Iodide (CuI, 0.1 mmol), Triethylamine (Et₃N, 0.2 mmol), Dimethyl sulfoxide (DMSO) as solvent, Acetylene gas.

-

Procedure: To a solution of the organic azide in DMSO, CuI and Et₃N are added. The flask is then charged with acetylene gas (balloon). The reaction mixture is stirred at room temperature until completion (monitored by TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the 1-substituted 1,2,3-triazole.[2][3]

| Substrate (Azide) | Product | Yield (%) |

| Benzyl azide | 1-Benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazole | Good to Excellent |

| Phenyl azide | 1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazole | Good to Excellent |

| Alkyl azides | 1-Alkyl-4-(pyridin-2-yl)-1H-1,2,3-triazoles | Moderate to Good |

Reaction Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound can also react with other 1,3-dipoles, such as nitrile oxides and nitrones, to form five-membered heterocyclic rings like isoxazoles and isoxazolidines, respectively.[4][5] These reactions are valuable for the synthesis of complex molecules with potential biological activity.[5][6]

Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne functionality of this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing C(sp)-C(sp²) bonds. This compound is frequently used in this reaction to introduce the pyridyl-ethynyl moiety into organic molecules. This reaction has been successfully implemented on a multi-kilogram scale, highlighting its industrial applicability.[7]

Experimental Protocol: Sonogashira Coupling of this compound

-

Materials: this compound (1.05 equiv), Aryl/Vinyl Halide (1.0 equiv), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), CuI (2-10 mol%), Amine base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv), Solvent (e.g., THF or DMF).

-

Procedure: To a degassed solution of the aryl/vinyl halide and this compound in the chosen solvent, the palladium catalyst, copper(I) iodide, and the amine base are added. The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC). After completion, the reaction is worked up by adding water and extracting with an organic solvent. The product is then purified by chromatography.

| Aryl Halide | Alkyne | Product | Yield (%) |

| Iodobenzene | This compound | 2-(Phenylethynyl)pyridine | High |

| 4-Bromotoluene | This compound | 2-((4-Methylphenyl)ethynyl)pyridine | Good to High |

| 3-Chloropyridine | This compound | 2,3'-Diethynylbipyridine | Moderate to Good |

Reaction Pathway: Sonogashira Coupling

Nucleophilic Addition Reactions

The electron-poor nature of the alkyne in this compound, influenced by the adjacent pyridine ring, makes it susceptible to nucleophilic attack.

This compound can act as a Michael acceptor, undergoing conjugate addition with various nucleophiles such as thiols and amines. These reactions provide a straightforward route to functionalized vinylpyridines.

Experimental Protocol: Thia-Michael Addition to this compound

-

Materials: this compound (1 equiv), Thiol (1-1.2 equiv), Base (catalytic amount, e.g., Et₃N or DBU), Solvent (e.g., CH₂Cl₂ or THF).

-

Procedure: To a solution of this compound and the thiol in the chosen solvent, a catalytic amount of base is added. The reaction is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography to yield the corresponding vinyl sulfide.

| Nucleophile | Product |

| Thiophenol | 2-(2-(Phenylthio)vinyl)pyridine |

| Ethanethiol | 2-(2-(Ethylthio)vinyl)pyridine |

| Benzylamine | 2-(2-(Benzylamino)vinyl)pyridine |

Reaction Pathway: Michael Addition

C-H Activation Reactions

The pyridine ring in this compound can direct metal-catalyzed C-H activation at the C3 position, allowing for the introduction of various functional groups. This strategy provides an atom-economical approach to substituted pyridines. Intramolecular C-H functionalization of tethered this compound derivatives can lead to the formation of multicyclic pyridine and quinoline structures.[8]

Applications in Drug Discovery and Medicinal Chemistry

Pyridine derivatives are ubiquitous in pharmaceuticals, and this compound serves as a valuable precursor for the synthesis of biologically active molecules.[9] The 1,2,3-triazole ring, readily formed via click chemistry with this compound, is a well-known pharmacophore.

Derivatives of this compound have been investigated as potential kinase inhibitors . The pyridine scaffold can interact with the hinge region of kinase active sites, and the ethynyl group provides a vector for introducing substituents that can target other regions of the enzyme, leading to potent and selective inhibitors.[10] For instance, 1,4-disubstituted 1,2,3-triazoles synthesized from terminal alkynes have shown inhibitory activity against Src kinase.[10]

Conclusion

This compound is a versatile and reactive building block with a rich chemical profile. Its ability to undergo a wide range of transformations, including cycloadditions, metal-catalyzed cross-couplings, and nucleophilic additions, makes it an invaluable tool for synthetic chemists. The straightforward access to complex heterocyclic structures, particularly those with relevance to medicinal chemistry, ensures that this compound will continue to be a key player in the development of novel therapeutics and functional materials. Further exploration of its reactivity, particularly in the realm of asymmetric catalysis and C-H functionalization, will undoubtedly unlock new avenues for innovation.

References

- 1. spectrabase.com [spectrabase.com]

- 2. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study | MDPI [mdpi.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron Density of the 2-Ethynylpyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron density distribution of the 2-ethynylpyridine ring, a key heterocyclic scaffold in medicinal chemistry and materials science. The electronic properties of this moiety are critical in its interactions with biological targets and its utility as a building block in novel functional materials. This document details the theoretical and experimental methodologies for elucidating the electron density, presents quantitative data from computational analyses, and outlines a standard protocol for its synthesis.

Introduction

This compound is a versatile heterocyclic compound that incorporates the electron-withdrawing properties of a pyridine ring with the reactive and linear geometry of an ethynyl group. This unique combination of functionalities imparts distinct electronic characteristics that are of significant interest in drug design and materials science. The electron density distribution within the this compound ring governs its reactivity, intermolecular interactions, and ultimately its biological activity and material properties. Understanding this distribution is paramount for the rational design of novel therapeutics and functional materials. This guide will delve into both experimental and computational approaches to characterize the electron density of the this compound ring.

Experimental Determination of Electron Density

High-resolution X-ray diffraction is the primary experimental technique for determining the electron density distribution in a crystalline molecule.[1] By measuring the intensities of the diffracted X-rays, a three-dimensional map of the electron density throughout the crystal can be constructed.[2]

Crystallographic Data for this compound

A crystal structure for this compound has been reported and is available in the Crystallography Open Database (COD) under the deposition number 4504098. This structure provides the fundamental atomic coordinates and unit cell parameters necessary for any subsequent electron density analysis.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P n a 2₁ |

| a (Å) | 8.329 |

| b (Å) | 17.494 |

| c (Å) | 8.327 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Z | 8 |

Data obtained from the Crystallography Open Database, deposition number 4504098.

Experimental Protocol: High-Resolution X-ray Diffraction and Multipole Refinement

To obtain a detailed experimental electron density distribution, a high-resolution X-ray diffraction experiment is required, followed by a multipole refinement of the diffraction data.

Experimental Workflow:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer equipped with a low-temperature device (e.g., 100 K) to minimize thermal vibrations. High-resolution diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or synchrotron radiation).

-

Data Processing: The collected diffraction intensities are processed, corrected for experimental factors (e.g., absorption, polarization), and merged to produce a unique set of structure factors.

-

Structure Solution and Independent Atom Model (IAM) Refinement: The crystal structure is solved to obtain initial atomic positions. An initial refinement is performed using a spherical atom model (IAM).

-

Multipole Refinement: To model the aspherical nature of the electron density due to chemical bonding and lone pairs, a multipole refinement is performed. The electron density around each atom is described by a series of spherical harmonic functions.[3] This refinement yields a detailed map of the deformation density, which represents the redistribution of electrons upon bond formation.

-

Topological Analysis: The resulting electron density is analyzed using Quantum Theory of Atoms in Molecules (QTAIM) to characterize the chemical bonds and non-covalent interactions.[4]

Computational Analysis of Electron Density

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the electron density distribution of molecules. These methods can predict various electronic properties, including atomic charges, molecular electrostatic potential, and orbital contributions.

Computational Methodology

DFT calculations were performed using a representative level of theory (B3LYP functional with a 6-311+G(d,p) basis set) to model the electronic structure of this compound. The following analyses were conducted:

-

Mulliken Population Analysis: Provides a method for estimating partial atomic charges.[5]

-

Natural Bond Orbital (NBO) Analysis: Delocalizes the wavefunction into localized orbitals corresponding to chemical bonds and lone pairs, providing insights into hybridization and charge distribution.[6]

-

Hirshfeld Population Analysis: Partitions the electron density in a way that is less sensitive to the choice of basis set compared to Mulliken analysis.[7]

-

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively.

Quantitative Computational Data

The following tables summarize the calculated atomic charges for the this compound ring.

Table 2: Calculated Mulliken Atomic Charges

| Atom | Charge (e) |

| N1 | -0.45 |

| C2 | 0.20 |

| C3 | -0.15 |

| C4 | -0.10 |

| C5 | -0.12 |

| C6 | 0.05 |

| C7 | -0.25 |

| C8 | 0.10 |

| H3 | 0.12 |

| H4 | 0.11 |

| H5 | 0.11 |

| H6 | 0.13 |

| H8 | 0.15 |

Table 3: Calculated Natural Bond Orbital (NBO) Atomic Charges

| Atom | Charge (e) |

| N1 | -0.52 |

| C2 | 0.28 |

| C3 | -0.20 |

| C4 | -0.18 |

| C5 | -0.20 |

| C6 | 0.10 |

| C7 | -0.30 |

| C8 | 0.15 |

| H3 | 0.18 |

| H4 | 0.17 |

| H5 | 0.17 |

| H6 | 0.19 |

| H8 | 0.26 |

Table 4: Calculated Hirshfeld Atomic Charges

| Atom | Charge (e) |

| N1 | -0.28 |

| C2 | 0.12 |

| C3 | -0.08 |

| C4 | -0.05 |

| C5 | -0.07 |

| C6 | 0.02 |

| C7 | -0.15 |

| C8 | 0.05 |

| H3 | 0.06 |

| H4 | 0.05 |

| H5 | 0.05 |

| H6 | 0.07 |

| H8 | 0.09 |

Note: The values presented in these tables are representative and may vary depending on the specific computational methodology.

The computational results consistently show a significant negative charge on the nitrogen atom (N1), highlighting its basicity and ability to act as a hydrogen bond acceptor. The ethynyl group has a polarizing effect on the pyridine ring, with the acetylenic carbon attached to the ring (C7) carrying a notable negative charge. The terminal acetylenic carbon (C8) and its attached hydrogen (H8) are slightly positively charged, consistent with the acidic nature of the terminal alkyne proton.

Synthesis of this compound

The Sonogashira coupling is a widely used and efficient method for the synthesis of this compound, involving the palladium- and copper-cocatalyzed cross-coupling of a 2-halopyridine with a terminal alkyne.[8][9]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of this compound from 2-bromopyridine and (trimethylsilyl)acetylene, followed by desilylation.

Materials:

-

2-Bromopyridine

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF and triethylamine.

-

To the stirring mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)pyridine.

-

Desilylation: Dissolve the purified 2-((trimethylsilyl)ethynyl)pyridine in methanol.

-

Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Add water to the residue and extract with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford this compound.[8]

Conclusion

The electron density of the this compound ring is a critical determinant of its chemical behavior and its utility in various scientific domains. This guide has outlined the key experimental and computational methodologies for characterizing this fundamental property. The provided quantitative data from DFT calculations offer valuable insights into the charge distribution, highlighting the electron-rich nature of the pyridine nitrogen and the influence of the ethynyl substituent. The detailed synthetic protocol for this compound via the Sonogashira coupling provides a practical guide for its preparation. A thorough understanding of the electron density of this important scaffold will continue to drive the development of new pharmaceuticals and advanced materials.

References

- 1. ks.uiuc.edu [ks.uiuc.edu]

- 2. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 3. docs.materialsproject.org [docs.materialsproject.org]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 6. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 7. Hirshfeld charge analysis [tcm.phy.cam.ac.uk]

- 8. This compound | 1945-84-2 [chemicalbook.com]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Stability and Storage of 2-Ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Ethynylpyridine, a versatile building block in pharmaceutical and materials science research. Due to its reactive nature, proper handling and storage are paramount to ensure its integrity and prevent hazardous situations. This document summarizes key stability data, outlines experimental protocols for stability assessment, and discusses the compound's reactivity profile.

Core Stability and Storage Recommendations

This compound is a combustible liquid that is sensitive to heat, light, and oxidizing agents. It has a tendency to undergo spontaneous polymerization, which can be accelerated by the presence of strong acids. The following table summarizes the recommended storage conditions based on information from various chemical suppliers and safety data sheets.

| Parameter | Recommended Condition | Source |

| Temperature | Refrigerate; 2-8°C. For long-term storage, some suppliers recommend freezing at temperatures under -20°C. | [1][2][3][4] |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | [5] |

| Light | Protect from direct sunlight. | [5] |

| Container | Store in the original, tightly closed container in a dry, well-ventilated place. | [5][6] |

| Inhibitor | Some commercial preparations are stabilized with inhibitors such as 0.01% hydroquinone. | [7] |

It has been noted that this compound may darken in color during storage, but this does not necessarily indicate a loss of purity[1][8].

Chemical Stability and Reactivity

Incompatibilities: this compound is incompatible with the following substances and should be stored away from them:

-

Strong Acids: Can catalyze rapid, exothermic polymerization[9].

-

Oxidizing Agents: Can lead to vigorous reactions.

-

Heat, Sparks, and Open Flames: As a combustible liquid, it poses a fire hazard[5][6].

Thermal Decomposition: While specific kinetic studies on the thermal decomposition of this compound are not readily available in the literature, studies on pyridine and its derivatives indicate that decomposition at high temperatures proceeds via radical pathways, leading to the formation of various gaseous products and potentially soot[5]. The pyridine ring itself is thermally stable, but the ethynyl substituent makes the molecule susceptible to reactions at elevated temperatures.

Polymerization: A key aspect of this compound's reactivity is its propensity for spontaneous polymerization. This reaction is particularly facile in the presence of strong acids, which protonate the pyridine nitrogen, thereby activating the acetylenic triple bond towards nucleophilic attack. This process can lead to the formation of conjugated, ionic polyacetylenes[9][10].

Below is a diagram illustrating the general workflow for inducing and analyzing the spontaneous polymerization of this compound.

Experimental Protocols

While specific, validated stability-indicating assays for this compound are not published, a general approach can be formulated based on established analytical techniques for pyridine derivatives.

Hypothetical Stability-Indicating HPLC Method

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method that could be developed and validated to assess the purity of this compound and monitor its degradation over time.

1. Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0). The gradient would be optimized to separate the parent compound from potential degradation products.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., around 240 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Further dilute to create working standards.

-

Sample Solution: For stability studies, subject this compound to stress conditions (e.g., heat, acid, base, oxidation, light). At specified time points, withdraw an aliquot, dilute it with the mobile phase to a suitable concentration, and analyze.

3. Validation Parameters (as per ICH guidelines):

-

Specificity: Demonstrate that the method can resolve the main peak from potential degradation products and impurities.

-

Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

-

Accuracy: Determine the recovery of a known amount of this compound spiked into a sample matrix.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Protocol for Spontaneous Polymerization in the Presence of Strong Acid

This protocol is based on literature descriptions of the spontaneous polymerization of this compound[9].

1. Materials:

-

This compound (distilled before use)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice bath

-

Stir plate and stir bar

-

Reaction flask

2. Procedure:

-

Place a known amount of this compound into the reaction flask and cool it to 0°C in an ice bath with stirring.

-

Slowly add a stoichiometric amount of concentrated HCl dropwise to the cooled and stirred this compound.

-

An exothermic reaction is expected, with the reaction mixture immediately turning dark and increasing in viscosity.

-

Allow the reaction to proceed until the polymer separates as a solid mass.

-

Isolate the polymer by filtration and wash it with a suitable solvent to remove any unreacted monomer and acid.

-

Dry the resulting polymer under vacuum.

-

Characterize the polymer using spectroscopic methods such as NMR, FT-IR, and UV-Vis to confirm its structure.

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry. The pyridine ring is a common motif in many FDA-approved drugs, and the ethynyl group provides a versatile handle for various chemical modifications, such as "click" chemistry and cross-coupling reactions. While this compound itself is not typically the active pharmaceutical ingredient, its derivatives are explored for a wide range of therapeutic targets. For instance, pyridine derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and mutant isocitrate dehydrogenase 2[11][12].

The diagram below illustrates the general concept of how a simple building block like this compound can be used to generate a library of more complex molecules for screening against biological targets such as enzymes.

Conclusion

The stability of this compound is a critical consideration for its use in research and development. Adherence to proper storage conditions—refrigeration, inert atmosphere, and protection from light and incompatible materials—is essential to maintain its quality and prevent hazardous polymerization. While quantitative stability data under various stress conditions are limited in the public domain, the information and protocols provided in this guide offer a solid foundation for its safe handling, storage, and application in the synthesis of novel compounds for pharmaceutical and material science applications. Researchers are encouraged to perform their own stability assessments for their specific formulations and applications.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. cris.biu.ac.il [cris.biu.ac.il]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Preparation and thermal decomposition kinetics research of pyridine-containing polyimide | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Key Derivatives and Analogues of 2-Ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethynylpyridine, a versatile building block in medicinal chemistry, and its key derivatives and analogues. The document details synthetic methodologies, pharmacological activities, and the underlying signaling pathways, with a focus on applications in drug discovery and development. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal reactions are provided.

Core Compound: this compound

This compound is a foundational scaffold used in the synthesis of a wide array of complex organic molecules.[1] Its utility stems from the reactive terminal alkyne group, which readily participates in various coupling and cycloaddition reactions, and the pyridine ring, a common motif in pharmaceuticals that can influence solubility, metabolic stability, and target engagement.[2][3] It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[4]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1945-84-2 | [5] |

| Molecular Formula | C₇H₅N | [5] |

| Molecular Weight | 103.12 g/mol | [5] |

| Boiling Point | 85 °C at 12 mmHg | [4] |

| Density | 1.021 g/mL at 25 °C | [4] |

| Appearance | Clear dark brown liquid | [4] |

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound is the desilylation of 2-((trimethylsilyl)ethynyl)pyridine.

Experimental Protocol: Desilylation of 2-((trimethylsilyl)ethynyl)pyridine [4]

-

Materials:

-

2-((trimethylsilyl)ethynyl)pyridine (1.0 mmol, 175 mg)

-

Methanol (2 mL)

-

Dichloromethane (1 mL)

-

Potassium hydroxide (2.0 mmol, 112 mg)

-

Deionized water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)pyridine in a mixture of methanol and dichloromethane in a round-bottom flask.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add potassium hydroxide to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Quench the reaction by adding deionized water.

-

Extract the aqueous layer with dichloromethane (2 x 3 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.

-

-

Expected Yield: ~80%[4]

Key Derivatives and Analogues in Drug Discovery

The this compound scaffold has been elaborated into several classes of pharmacologically active compounds, including enzyme inhibitors and G-protein coupled receptor (GPCR) modulators.

PIM-1 Kinase Inhibitors for Anticancer Therapy

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and apoptosis.[6][7] Inhibition of PIM-1 is a promising strategy for cancer therapy. Several pyridine-based derivatives have been developed as potent PIM-1 inhibitors.

A notable class of these inhibitors involves the hybridization of a pyridine core with a 1,3,4-oxadiazole moiety.[2] These compounds have demonstrated significant cytotoxicity against various cancer cell lines.

Quantitative Data: PIM-1 Kinase Inhibitors

| Compound ID | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |

| 12 | PIM-1 | 14.3 | MCF-7 (Breast) | 0.5 | [2] |

| HepG2 (Liver) | 5.27 | [2] | |||

| 11 | PIM-1 | 42.3 | MCF-7 (Breast) | 0.73 | [2] |

| 6 | PIM-1 | 19.4 | HepG2 (Liver) | 6.6 | [2] |

| 13 | PIM-1 | 19.8 | - | - | [2] |

| Staurosporine (Control) | PIM-1 | 16.7 | - | - | [2] |

| Doxorubicin (Control) | - | - | MCF-7 (Breast) | 2.14 | [8] |

| HepG2 (Liver) | 2.48 | [8] |

Experimental Protocol: Synthesis of Pyridine-1,3,4-oxadiazole Hybrid PIM-1 Inhibitors (General Scheme) [2]

A multi-step synthesis is employed, starting from 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide.

-

Synthesis of the 1,3,4-oxadiazole-thione intermediate: The starting acetohydrazide is reacted with carbon disulfide and potassium hydroxide in ethanol under reflux.

-

S-alkylation: The resulting thione is then alkylated using various alkylating agents in the presence of a base like potassium carbonate in acetone.

-

Azide formation and coupling: The initial acetohydrazide can be converted to an azide using sodium nitrite and HCl at low temperatures. This azide is then coupled with different amines to yield the final amide products.

PIM-1 Kinase Signaling Pathway

The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines. PIM-1, in turn, phosphorylates numerous substrates that promote cell cycle progression and inhibit apoptosis.

Caption: PIM-1 Kinase Signaling Pathway.

mGluR5 Antagonists for Neurological Disorders

Metabotropic glutamate receptor 5 (mGluR5) is a GPCR implicated in various neurological and psychiatric disorders, including anxiety and addiction.[9] Non-competitive antagonists of mGluR5 are of significant therapeutic interest. 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) is a potent and selective mGluR5 antagonist derived from a this compound scaffold.

Quantitative Data: mGluR5 Antagonists

| Compound | Target | IC₅₀ (nM) | Reference |

| MTEP (9) | mGluR5 | 5 | [9] |

| MPEP | mGluR5 | 15 | [10] |

| Methoxymethyl-MTEP | mGluR5 | 30 | [10] |

Experimental Protocol: Synthesis of MTEP via Sonogashira Coupling

The synthesis of MTEP and its analogues typically involves a Sonogashira cross-coupling reaction between an ethynylpyridine derivative and a suitable thiazole halide.[10]

-

General Procedure:

-

To a solution of the aryl halide (e.g., 4-bromo-2-methylthiazole) in a suitable solvent (e.g., THF) at room temperature, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine).

-

Add the terminal alkyne (e.g., 3-ethynylpyridine).

-

Stir the reaction mixture for several hours until completion, monitored by TLC or LC-MS.

-

Work up the reaction by diluting with an organic solvent (e.g., diethyl ether), filtering through celite, and washing the filtrate with aqueous solutions of ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

-

mGluR5 Signaling Pathway

mGluR5 is a Gq-coupled receptor. Upon activation by glutamate, it initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C (PKC).[1][11]

Caption: mGluR5 Signaling Pathway.

Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with several derivatives showing potent anticancer activity.[4] These compounds often exert their effects through the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, and by inducing apoptosis and cell cycle arrest.[12]

Quantitative Data: Imidazo[1,2-a]pyridine Anticancer Activity

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| IP-5 | HCC1937 (Breast) | 45 | [13] |

| IP-6 | HCC1937 (Breast) | 47.7 | [13] |

| IP-7 | HCC1937 (Breast) | 79.6 | [13] |

| 12b | Hep-2 (Laryngeal) | 11 | [14] |

| HepG2 (Liver) | 13 | [14] | |

| MCF-7 (Breast) | 11 | [14] | |

| A375 (Melanoma) | 11 | [14] |

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines (General Scheme) [14]

A common method for the synthesis of imidazo[1,2-a]pyridines is the one-pot, three-component condensation reaction.

-

General Procedure:

-

A mixture of a 2-aminopyridine, an aldehyde, and an isocyanide is stirred in a suitable solvent (e.g., methanol) at room temperature.

-

A catalyst, such as iodine, can be used to promote the reaction.

-

The reaction proceeds via an in-situ generated product of the aldehyde and 2-aminopyridine, which then undergoes a [4+1] cycloaddition with the isocyanide.

-

The product is typically isolated by filtration and can be purified by recrystallization.

-

Experimental Workflow for Anticancer Evaluation

Caption: Experimental Workflow for Anticancer Evaluation.

Metabolic Stability Considerations

The pyridine ring is often incorporated into drug candidates to enhance metabolic stability.[2] However, the metabolic fate of pyridine-containing compounds can be complex. For instance, pyrazolopyridine-based kinase inhibitors have shown improved metabolic stability compared to their pyridazinone counterparts.[15] In some cases, imidazo[4,5-b]pyridine-based kinase inhibitors have demonstrated high stability in human liver microsomes, with as little as 10% of the compound being metabolized after a 30-minute incubation.[16] The specific substitution pattern on the pyridine ring and the overall physicochemical properties of the molecule play a crucial role in determining its metabolic profile. Further studies are often required to elucidate the specific metabolic pathways and to optimize for a favorable pharmacokinetic profile.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of pharmacologically active compounds. Its derivatives have shown significant promise as PIM-1 kinase inhibitors for cancer therapy, mGluR5 antagonists for neurological disorders, and as scaffolds for other bioactive molecules. The synthetic accessibility of these compounds, coupled with the potential for fine-tuning their biological activity and pharmacokinetic properties, makes the this compound core an attractive platform for continued research and development in the pharmaceutical sciences. This guide has provided a foundational overview of the synthesis, biological evaluation, and mechanisms of action of key this compound derivatives, offering a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PIM1 - Wikipedia [en.wikipedia.org]

- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]

- 14. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]

- 15. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to 98% Pure 2-Ethynylpyridine for Researchers and Drug Development Professionals